4-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural chemistry due to their ability to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a tetrahydrobenzothiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with butyric acid or its derivatives to form 4-(2,4-dichlorophenoxy)butanoic acid.
Amidation Reaction: The 4-(2,4-dichlorophenoxy)butanoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is subsequently reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenoxy group, potentially leading to dechlorination.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is investigated for its herbicidal properties. It is used to study the mechanisms of action of phenoxy herbicides and their effects on plant physiology.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzothiazole moiety is of particular interest due to its presence in various pharmacologically active compounds.
Industry
Industrially, this compound is used in the formulation of herbicides for agricultural applications. Its effectiveness in controlling broadleaf weeds makes it valuable for crop protection.
Mechanism of Action
The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group substitution.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy herbicides and may contribute to its specific mode of action and spectrum of activity.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-11-7-8-14(12(19)10-11)23-9-3-6-16(22)21-17-20-13-4-1-2-5-15(13)24-17/h7-8,10H,1-6,9H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANVYZMTOZQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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